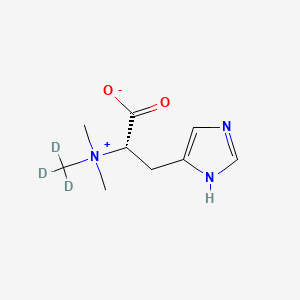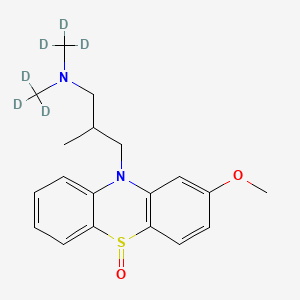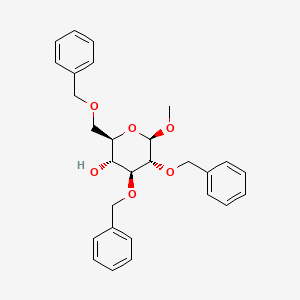
Methyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside is a derivative of glucopyranoside, a type of sugar molecule. This compound is extensively employed within the biomedical sphere, aiding in studying diverse afflictions like cancer, inflammation, and infections. Its structure consists of a glucopyranoside backbone with three benzyl groups attached at the 2, 3, and 6 positions, and a methyl group at the anomeric carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring followed by benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to remove the benzyl protecting groups, typically using hydrogenation in the presence of a palladium catalyst.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Deprotected glucopyranoside.
Substitution: Glucopyranoside derivatives with new functional groups replacing the benzyl groups.
Scientific Research Applications
Methyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside is used in various scientific research applications:
Chemistry: As a protected sugar derivative, it is used in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: It serves as a model compound for studying carbohydrate-protein interactions and enzyme specificity.
Medicine: The compound is used in the development of glycosylated drugs and prodrugs, enhancing their stability and bioavailability.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of Methyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The benzyl groups provide steric hindrance and protect the glucopyranoside from premature degradation, allowing it to reach its target sites effectively. The compound can modulate enzyme activity by acting as a competitive inhibitor or substrate analog, thereby influencing metabolic pathways.
Comparison with Similar Compounds
- Methyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside
- Methyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside
- Methyl 2,3-di-O-benzyl-a-D-glucopyranoside
Comparison: Methyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside is unique due to its specific pattern of benzylation, which provides distinct steric and electronic properties compared to other benzylated glucopyranosides. This unique structure allows for selective interactions with enzymes and receptors, making it a valuable tool in biochemical research and drug development .
Properties
Molecular Formula |
C28H32O6 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-6-methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol |
InChI |
InChI=1S/C28H32O6/c1-30-28-27(33-19-23-15-9-4-10-16-23)26(32-18-22-13-7-3-8-14-22)25(29)24(34-28)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26+,27-,28-/m1/s1 |
InChI Key |
ZNKMCQRFDSVZAX-RKFAPSRVSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)
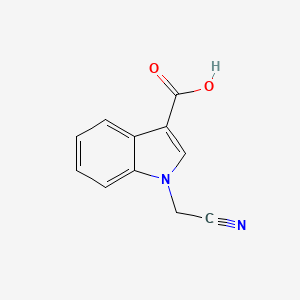
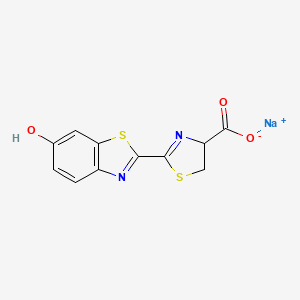
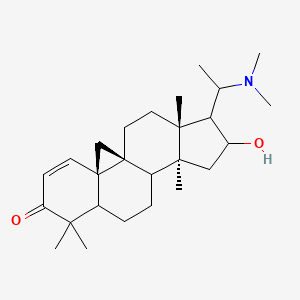
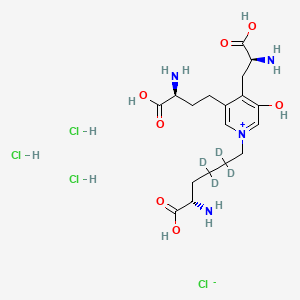
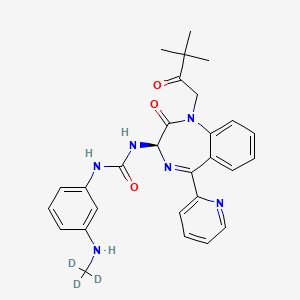
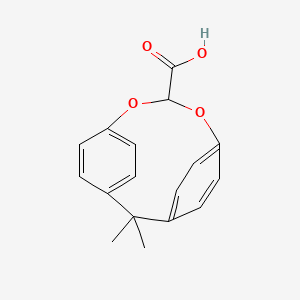
![2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride](/img/structure/B12430287.png)


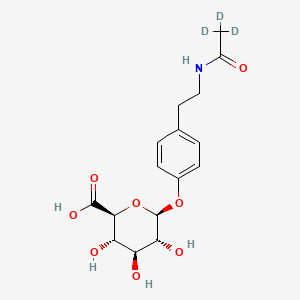
![1-N'-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12430306.png)
